![molecular formula C7H10O2 B3039836 (E)-3-Cyclobutylacrylic acid CAS No. 1355450-70-2](/img/structure/B3039836.png)
(E)-3-Cyclobutylacrylic acid
Overview
Description
Acrylic acid derivatives, such as “(E)-3-Cyclobutylacrylic acid”, are organic compounds that contain a carboxyl group and a double bond. They are often used in the synthesis of various chemicals .
Synthesis Analysis
The synthesis of acrylic acid derivatives typically involves reactions with carboxylic acids and alkenes . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of an acrylic acid derivative like “(E)-3-Cyclobutylacrylic acid” would consist of a cyclobutyl group (a ring of four carbon atoms) attached to an acrylic acid moiety (a carbon double bond and a carboxyl group) .Chemical Reactions Analysis
Acrylic acid derivatives can participate in a variety of chemical reactions, including addition, substitution, and polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives, such as solubility, melting point, boiling point, and reactivity, would depend on their specific chemical structure .Scientific Research Applications
- Researchers have fabricated lavender essential oil-loaded polylactic acid (PLA) nanofibers using the electrospinning technique. These nanofibrous mats exhibit antioxidant activity due to the presence of lavender essential oil. The incorporation of lavender oil into PLA fibers makes them suitable for applications such as active packaging, food coating, facial masks, and wound dressing .
- Peptide nucleic acids (PNAs) containing (E)-3-Cyclobutylacrylic acid exhibit strong binding affinity with RNA or DNA targets. Researchers use PNAs for antisense and antigene approaches to regulate gene expression effectively .
Polymer Nanofibers for Antioxidant Applications
Antisense and Antigene Approaches in Gene Regulation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-cyclobutylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPXZGBOOPZNH-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylprop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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